5-bromo-N-cyclopentyl-2-nitroaniline
Overview
Description
5-bromo-N-cyclopentyl-2-nitroaniline is a chemical compound that belongs to the class of nitroanilines. It is a yellow crystalline solid used in various fields such as medical research, environmental research, and industrial research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-N-cyclopentyl-2-nitroaniline typically involves the reaction of 2,4-dibromo-1-nitrobenzene with cyclopentanamine in 1-butanol at 100°C overnight. The solvent is then removed under vacuum, and the product is extracted with ethyl acetate .
Industrial Production Methods
Industrial production methods for this compound are not widely documented. the synthesis route mentioned above can be scaled up for industrial production with appropriate modifications to ensure safety and efficiency.
Chemical Reactions Analysis
Types of Reactions
5-bromo-N-cyclopentyl-2-nitroaniline undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles.
Reduction Reactions: The nitro group can be reduced to an amine group.
Oxidation Reactions: The compound can undergo oxidation under specific conditions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.
Reduction Reactions: Reducing agents like hydrogen gas with a palladium catalyst or sodium borohydride can be used.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide are commonly used.
Major Products Formed
Substitution Reactions: Products include derivatives with different substituents replacing the bromine atom.
Reduction Reactions: The major product is 5-amino-N-cyclopentyl-2-nitroaniline.
Oxidation Reactions: Products depend on the specific conditions but can include various oxidized derivatives.
Scientific Research Applications
5-bromo-N-cyclopentyl-2-nitroaniline has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of other complex organic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and pharmaceutical research.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 5-bromo-N-cyclopentyl-2-nitroaniline involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The bromine atom can also participate in substitution reactions, altering the compound’s activity and interactions .
Comparison with Similar Compounds
Similar Compounds
5-bromo-2-nitroaniline: Similar structure but lacks the cyclopentyl group.
5-bromo-N-tert-butyl-2-nitroaniline: Similar structure with a tert-butyl group instead of a cyclopentyl group
Uniqueness
5-bromo-N-cyclopentyl-2-nitroaniline is unique due to the presence of the cyclopentyl group, which can influence its chemical reactivity and biological activity. This structural feature can lead to different interactions and effects compared to its analogs.
Properties
IUPAC Name |
5-bromo-N-cyclopentyl-2-nitroaniline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13BrN2O2/c12-8-5-6-11(14(15)16)10(7-8)13-9-3-1-2-4-9/h5-7,9,13H,1-4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CWXSDTYCVIABLU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NC2=C(C=CC(=C2)Br)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13BrN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901275809 | |
Record name | 5-Bromo-N-cyclopentyl-2-nitrobenzenamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901275809 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
285.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1231930-26-9 | |
Record name | 5-Bromo-N-cyclopentyl-2-nitrobenzenamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1231930-26-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-Bromo-N-cyclopentyl-2-nitrobenzenamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901275809 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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